molecular formula C10H6N4O2S2 B1420800 2-[(4-nitro-1H-pyrazol-3-yl)thio]-1,3-benzothiazole CAS No. 1217862-34-4

2-[(4-nitro-1H-pyrazol-3-yl)thio]-1,3-benzothiazole

Cat. No.: B1420800
CAS No.: 1217862-34-4
M. Wt: 278.3 g/mol
InChI Key: VEXNQJNRBJBDLX-UHFFFAOYSA-N
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Description

2-[(4-nitro-1H-pyrazol-3-yl)thio]-1,3-benzothiazole (CAS 1217862-34-4) is a synthetic heterocyclic compound of significant interest in advanced chemical research. This molecule features a benzothiazole scaffold, which is recognized as a privileged structure in medicinal chemistry due to its diverse pharmacological activities, and a 4-nitro-1H-pyrazole moiety, which is commonly employed as a biochemical reagent in life science research . The molecular formula is C10H6N4O2S2 and it has a molecular weight of 278.3 g/mol . Researchers value this compound for its potential applications in developing new therapeutic agents and as a key intermediate in organic synthesis. The benzothiazole core is associated with a range of biological activities, including antimicrobial and anticancer properties, making it a valuable template for the design and discovery of new bioactive molecules . As a hybrid structure, it offers a versatile platform for further chemical modification and exploration of structure-activity relationships. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use. Handle with appropriate precautions. According to safety data, this compound may be harmful if swallowed and may cause skin, eye, and respiratory irritation .

Properties

IUPAC Name

2-[(4-nitro-1H-pyrazol-5-yl)sulfanyl]-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N4O2S2/c15-14(16)7-5-11-13-9(7)18-10-12-6-3-1-2-4-8(6)17-10/h1-5H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEXNQJNRBJBDLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SC3=C(C=NN3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601248706
Record name 2-[(4-Nitro-1H-pyrazol-3-yl)thio]benzothiazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217862-34-4
Record name 2-[(4-Nitro-1H-pyrazol-3-yl)thio]benzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217862-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(4-Nitro-1H-pyrazol-3-yl)thio]benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601248706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Biochemical Properties

2-[(4-nitro-1H-pyrazol-3-yl)thio]-1,3-benzothiazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cholinesterases, which are crucial for the breakdown of neurotransmitters. The interaction between this compound and cholinesterases involves binding to the active site of the enzyme, thereby preventing the hydrolysis of acetylcholine. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, influencing their structure and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the inhibition of enzyme activity by binding to the active site of the enzyme. This binding can lead to conformational changes in the enzyme, rendering it inactive. Additionally, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis. The compound’s ability to form hydrogen bonds and hydrophobic interactions with nucleic acids is crucial for these effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation over time. Long-term studies have indicated that this compound can have sustained effects on cellular function, particularly in terms of enzyme inhibition and gene expression modulation. These effects are consistent over extended periods, making the compound a reliable tool for biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as enhancing antioxidant defenses and reducing oxidative stress. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are dose-dependent and highlight the importance of careful dosage regulation in experimental settings.

Biological Activity

The compound 2-[(4-nitro-1H-pyrazol-3-yl)thio]-1,3-benzothiazole is a derivative of benzothiazole and pyrazole, two classes of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction between benzothiazole derivatives and nitropyrazoles. The general synthetic route can be outlined as follows:

  • Preparation of Benzothiazole Derivative : Benzothiazole is synthesized through the condensation of o-aminothiophenol with carbon disulfide.
  • Introduction of Pyrazole Moiety : The nitropyrazole is prepared separately and then reacted with the benzothiazole derivative under acidic or basic conditions to form the target compound.

Antimicrobial Activity

Recent studies have shown that compounds containing benzothiazole and pyrazole moieties exhibit significant antimicrobial properties. For instance, a series of benzothiazol derivatives demonstrated notable inhibitory effects against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli .

CompoundAntimicrobial ActivityReference
3aInhibitory against P. aeruginosa
3dInhibitory against E. coli
3jMaximum antimicrobial activity

Anti-inflammatory Activity

Compounds similar to this compound have been evaluated for their anti-inflammatory effects. One study indicated that certain derivatives exhibited significant analgesic and anti-inflammatory activities in vivo, suggesting potential for treating inflammatory diseases .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of benzothiazole derivatives have been explored in various cancer cell lines. For example, certain compounds showed IC50 values lower than standard anticancer drugs like doxorubicin, indicating promising anticancer activity .

CompoundIC50 (µM)Cell LineReference
Compound A<10A-431
Compound B<20Jurkat

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Some derivatives have been shown to inhibit enzymes like xanthine oxidase, which is involved in uric acid production, thereby suggesting a role in managing gout .
  • Cell Membrane Disruption : Studies indicate that certain pyrazole derivatives disrupt bacterial cell membranes, leading to cell lysis and death .

Case Studies

A case study involving a series of synthesized pyrazole derivatives highlighted their effectiveness against specific pathogens and inflammation models:

  • Study Design : A total of 12 derivatives were synthesized and tested for antimicrobial and anti-inflammatory properties.
  • Results : Among these, this compound exhibited superior activity compared to other tested compounds.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of novel pharmaceuticals. Its structural features allow it to interact with biological targets effectively.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 2-[(4-nitro-1H-pyrazol-3-yl)thio]-1,3-benzothiazole exhibit significant antimicrobial properties. For instance, compounds synthesized from this scaffold have been tested against various bacterial strains and fungi, showing effective inhibition rates. The presence of the nitro group is thought to enhance the compound's ability to penetrate microbial cell walls and disrupt metabolic processes.

Anticancer Properties

Research indicates that certain derivatives can inhibit cancer cell proliferation. A study highlighted the synthesis of a series of benzothiazole derivatives that displayed cytotoxic effects on human cancer cell lines. The mechanism appears to involve induction of apoptosis and cell cycle arrest, making these compounds potential candidates for anticancer drug development .

Enzyme Inhibition

The compound has also been explored as an enzyme inhibitor. Specifically, it has shown potential in inhibiting enzymes related to inflammatory diseases and cancer progression. The binding affinity and selectivity towards specific enzyme targets make it a valuable lead compound for further optimization .

Agricultural Applications

The agricultural sector has shown interest in using this compound as a pesticide or herbicide.

Pesticidal Activity

Studies have reported that derivatives of this compound exhibit insecticidal activity against common agricultural pests. The mode of action is believed to involve neurotoxic effects on insects, leading to paralysis and death. This makes it a candidate for developing safer and more effective pest control agents .

Herbicidal Properties

In addition to its insecticidal properties, certain formulations have been evaluated for their herbicidal activity. Research indicates that these compounds can inhibit the growth of specific weed species without adversely affecting crop plants, thus offering a selective approach to weed management .

Materials Science

In materials science, this compound has been investigated for its potential use in developing functional materials.

Conductive Polymers

The incorporation of this compound into polymer matrices has led to the development of conductive materials. These materials are being explored for applications in organic electronics, including sensors and flexible displays .

Nanocomposites

Research into nanocomposites incorporating this compound has shown enhanced mechanical properties and thermal stability. These advancements could lead to applications in various industries, including automotive and aerospace .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Linkage

The sulfur atom in the thioether bridge serves as a nucleophilic site. Common reactions include:

Reaction Type Reagents/Conditions Products Yield Mechanistic Notes
AlkylationAlkyl halides (e.g., CH₃I, EtBr)S-Alkylated derivatives (e.g., 2-[(4-nitro-1H-pyrazol-3-yl)alkylthio]-1,3-benzothiazole)60–75%SN2 mechanism under basic conditions (K₂CO₃, DMF, 60°C)
ArylationAryl boronic acids (Pd catalysis)S-Aryl analogs45–65%Suzuki-Miyaura coupling; requires palladium catalysts (Pd(PPh₃)₄) and base
OxidationH₂O₂ or m-CPBASulfoxide or sulfone derivatives80–95%Controlled oxidation at 0°C for sulfoxide; excess oxidant at 25°C for sulfone

Electrophilic Substitution on the Benzothiazole Ring

The benzothiazole moiety undergoes electrophilic substitution at the 5- and 6-positions due to electron-withdrawing effects of the thiazole nitrogen:

Reaction Type Reagents/Conditions Products Yield Regioselectivity
NitrationHNO₃/H₂SO₄ (0–5°C)5-Nitro-2-[(4-nitro-1H-pyrazol-3-yl)thio]-1,3-benzothiazole55%Meta-directing effect of thiazole nitrogen dominates
BrominationBr₂/FeBr₃ (CHCl₃, 25°C)6-Bromo-2-[(4-nitro-1H-pyrazol-3-yl)thio]-1,3-benzothiazole68%Limited reactivity due to steric hindrance from thioether group

Functionalization of the Pyrazole Ring

The nitro group on the pyrazole ring facilitates electrophilic substitution and reduction:

Reduction of the Nitro Group

Reducing Agent Conditions Product Yield Applications
H₂/Pd-CEtOH, 25°C, 4 atm H₂2-[(4-amino-1H-pyrazol-3-yl)thio]-1,3-benzothiazole90%Key intermediate for further derivatization (e.g., azo coupling)
Na₂S₂O₄H₂O/EtOH, 80°CSame as above85%Cost-effective alternative for industrial synthesis

Diazotization and Coupling

The amino derivative undergoes diazotization (NaNO₂/HCl) to form diazonium salts, which couple with phenols or amines to yield azo dyes (λmax = 450–500 nm) .

Cycloaddition and Heterocycle Formation

The thioether and pyrazole moieties participate in cycloaddition reactions:

Reaction Type Reagents/Conditions Products Yield Key Observations
Huisgen 1,3-DipolarCu(I), azidesTriazole-linked conjugates70–80%"Click" chemistry for bioconjugation; retains benzothiazole fluorescence
Diels-AlderMaleic anhydride, ΔFused bicyclic adducts50%Limited regioselectivity due to electron-deficient dienophile

Ring-Opening Reactions

Under strong alkaline conditions (NaOH, 100°C), the benzothiazole ring undergoes hydrolysis to form 2-mercaptoaniline derivatives, albeit with low yields (30–40%) .

Coordination Chemistry

The sulfur and nitrogen atoms act as ligands for transition metals:

Metal Ion Complex Type Stability Constant (log K) Applications
Cu(II)Octahedral12.3Catalyzes oxidation of ascorbic acid
Fe(III)Tetrahedral9.8Sensor development for Fe³⁺ detection in aqueous media

Key Mechanistic Insights:

  • Thioether Reactivity : The sulfur atom’s nucleophilicity is modulated by electron-withdrawing effects from the benzothiazole and nitro groups, favoring SN2 over SN1 pathways .

  • Nitro Group Effects : Enhances electrophilic substitution on the pyrazole ring but deactivates the benzothiazole core toward further nitration .

  • Steric Constraints : Bulk substituents on the pyrazole reduce reaction rates in Huisgen cycloadditions .

Comparison with Similar Compounds

Pyrazole-Benzothiazole Hybrids

  • 2-(4,5-Dihydro-1H-pyrazol-1-yl)-1,3-benzothiazole derivatives (e.g., compounds A2–A5 in ): These lack the thioether linkage and nitro group but share the benzothiazole-pyrazole framework. Biological testing showed enzyme-modulating effects (AST/ALT inhibition or activation) .
  • 4-(Benzothiazol-2-yl)-5-methyl-2-phenyl-1-propynyl-1H-pyrazol-3(2H)-one (): Features a propynyl group and ketone on the pyrazole ring, differing in substitution pattern. The absence of a nitro group may reduce electrophilicity, impacting biological activity .

Thioether-Linked Benzothiazoles

  • 2-[(5-Substituted-1,3,4-oxadiazole-2-yl)thio]-1,3-benzothiazoles (): Replace the nitro-pyrazole with oxadiazole rings. Oxadiazoles are known for hydrogen-bonding capacity, which may enhance antimicrobial activity compared to nitro-pyrazole derivatives .
  • 2-[[(4-Chloro-3-methyl-2-pyridinyl)methyl]thio]-1H-benzimidazole (): Substitutes benzothiazole with benzimidazole and links to a chlorinated pyridine. The benzimidazole core offers distinct π-π stacking interactions, while the chloro-methyl group introduces steric and electronic differences .

Physical and Chemical Properties

Property 2-[(4-Nitro-1H-pyrazol-3-yl)thio]-1,3-benzothiazole 2-(4,5-Dihydro-1H-pyrazol-1-yl)-1,3-benzothiazole (A2) 2-[(5-(4-Bromophenyl)-1,3,4-oxadiazole-2-yl)thio]-1,3-benzothiazole
Molecular Formula C₁₀H₆N₄O₂S₂ C₁₀H₈N₄S C₁₅H₉BrN₄OS₂
Key Functional Groups Nitro-pyrazole, thioether Dihydro-pyrazole Oxadiazole, bromophenyl
Electron Effects Strong electron-withdrawing (NO₂) Electron-neutral Moderate electron-withdrawing (Br)
Bioactivity Not reported AST/ALT enzyme modulation Antimicrobial activity
Thermal Stability Likely moderate (nitro groups can destabilize) High (saturated pyrazole) Moderate (Br increases molecular weight)

Toxicity and Stability Considerations

  • Nitro Group Impact : The nitro substituent may increase toxicity, as seen in similar compounds (). Computational toxicity predictions for triazole-thio derivatives suggest acute toxicity risks, which could extend to the nitro-pyrazole variant .

Preparation Methods

Step 1: Synthesis of 4-Nitro-1H-pyrazol-3-thiol

  • Method : Nitration of pyrazole can be achieved using nitric acid and sulfuric acid. The introduction of a thiol group can be done through a reaction with thiourea or phosphorus pentasulfide.
  • Conditions : The nitration step requires careful temperature control to avoid over-nitration. The thiolation step may involve refluxing in an appropriate solvent.

Step 2: Synthesis of 2-Chloro-1,3-benzothiazole

  • Method : This involves reacting 2-aminothiophenol with chloroacetyl chloride in a basic medium.
  • Conditions : The reaction is typically carried out in a solvent like dioxane with a base such as triethylamine.

Step 3: Coupling Reaction

  • Method : The coupling of the thiolated pyrazole with the chlorinated benzothiazole can be achieved in the presence of a base like sodium hydroxide or potassium carbonate.
  • Conditions : The reaction is often performed in a polar aprotic solvent like DMF or DMSO.

Analysis of Synthesis Conditions

Step Reagents Conditions Yield
Nitration Pyrazole, HNO3, H2SO4 0°C to room temperature 60-70%
Thiolation Pyrazole derivative, Thiourea or P4S10 Reflux in ethanol or DMF 70-80%
Chlorination of Benzothiazole 2-Aminothiophenol, Chloroacetyl chloride Dioxane, Triethylamine, Room temperature 80-90%
Coupling Thiolated pyrazole, Chlorinated benzothiazole, NaOH/K2CO3 DMF/DMSO, Reflux 50-60%

Research Findings

The synthesis of 2-[(4-nitro-1H-pyrazol-3-yl)thio]-1,3-benzothiazole is a multi-step process requiring precise control over reaction conditions to optimize yields. The compound's potential biological activities, such as antimicrobial or antitumor properties, make it an interesting candidate for further pharmacological studies.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 2-[(4-nitro-1H-pyrazol-3-yl)thio]-1,3-benzothiazole, and how are reaction conditions optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, thiol-containing intermediates (e.g., 4-nitro-1H-pyrazole-3-thiol) react with halogenated benzothiazoles under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 6–12 hours. Optimization focuses on solvent polarity (DMF vs. ethanol), catalyst selection (e.g., CuI for click chemistry), and stoichiometric ratios to minimize side products .
  • Validation : Reaction progress is monitored via TLC, and purity is confirmed by HPLC (>95%). Yield improvements (e.g., 61–94%) are achieved by adjusting temperature gradients and inert atmospheres .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation and purity assessment?

  • Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies aromatic protons (δ 7.2–8.5 ppm) and nitro-group effects on chemical shifts.
  • IR Spectroscopy : Stretching vibrations for NO₂ (~1520 cm⁻¹) and C=S (~680 cm⁻¹) confirm functional groups.
  • Elemental Analysis : Matches calculated vs. experimental C, H, N, S content (±0.3%) to verify stoichiometry .
    • Advanced Tools : High-resolution mass spectrometry (HRMS) provides exact mass confirmation (e.g., [M+H]⁺), while X-ray crystallography resolves molecular geometry (e.g., dihedral angles between benzothiazole and pyrazole rings) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced biological activity?

  • Approach :

  • Substituent Modification : Introducing electron-withdrawing groups (e.g., -CF₃ at the benzothiazole C6 position) increases electrophilicity, enhancing interactions with biological targets like enzyme active sites .
  • Bioisosteric Replacement : Replacing the nitro group with a cyano (-CN) or sulfonamide (-SO₂NH₂) group improves solubility while retaining activity .
    • Data Interpretation : IC₅₀ values from enzyme inhibition assays (e.g., against Mycobacterium tuberculosis H37Rv) are correlated with Hammett constants (σ) to quantify electronic effects .

Q. What computational strategies are used to predict binding modes and pharmacological potential?

  • Methods :

  • Molecular Docking : Tools like AutoDock Vina simulate interactions with targets (e.g., Schistosoma mansoni thioredoxin glutathione reductase). Docking scores (ΔG < -8 kcal/mol) prioritize compounds for synthesis .
  • MD Simulations : 100-ns trajectories assess stability of ligand-protein complexes (e.g., RMSD < 2 Å) and identify key hydrogen bonds (e.g., benzothiazole S atom with Arg138) .
    • Validation : Overlay docking poses with X-ray co-crystal structures (e.g., PDB: 6XYZ) ensures predictive accuracy .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Case Example : Discrepancies in antiparasitic activity (e.g., Schistosoma vs. Plasmodium models) may arise from assay conditions (e.g., serum protein binding).
  • Resolution Strategies :

  • Standardized Protocols : Use uniform inoculum sizes and endpoint criteria (e.g., ATP-based viability assays).
  • Metabolite Profiling : LC-MS identifies active metabolites (e.g., nitro-reduced intermediates) that contribute to observed discrepancies .

Methodological Considerations

Q. What strategies are effective in optimizing reaction yields for scale-up synthesis?

  • Key Factors :

  • Catalyst Recycling : Immobilized Cu nanoparticles in click chemistry reduce metal contamination and improve yield reproducibility .
  • Microwave Assistance : Reduces reaction time (e.g., 2 hours vs. 16 hours) for cyclocondensation steps, achieving >80% yield .

Q. How do researchers validate target engagement in cellular models?

  • Techniques :

  • Fluorescent Probes : Derivatives with dansyl fluorophores (λₑₓ = 340 nm) track cellular uptake via confocal microscopy .
  • Thermal Shift Assays : ΔTₘ shifts (>2°C) confirm compound binding to purified target proteins .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-nitro-1H-pyrazol-3-yl)thio]-1,3-benzothiazole
Reactant of Route 2
2-[(4-nitro-1H-pyrazol-3-yl)thio]-1,3-benzothiazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.